

# Avelumab's Dual Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Cinalbicol |           |
| Cat. No.:            | B593572    | Get Quote |

Avelumab, a fully human IgG1 monoclonal antibody, represents a significant advancement in cancer immunotherapy. Its therapeutic efficacy stems from a unique dual mechanism of action that both reinvigorates the adaptive immune response and leverages the innate immune system to target and eliminate tumor cells. This guide provides an in-depth technical overview of avelumab's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and processes.

## **Core Mechanism: Immune Checkpoint Blockade**

Avelumab's primary mechanism involves the targeted blockade of the Programmed Death-Ligand 1 (PD-L1), a transmembrane protein often overexpressed on the surface of tumor cells. [1] PD-L1 acts as a crucial immune checkpoint by binding to its receptors, Programmed Death-1 (PD-1) and B7.1, which are expressed on activated T cells and other immune cells.[1][2] This interaction delivers an inhibitory signal that suppresses T-cell proliferation, cytokine production, and cytotoxic activity, effectively allowing cancer cells to evade immune surveillance.[1]

Avelumab physically binds to PD-L1, preventing its interaction with PD-1 and B7.1.[1][2] This disruption of the PD-1/PD-L1 axis removes the inhibitory signal, thereby restoring and enhancing the anti-tumor functions of T cells.[2][3]





Click to download full resolution via product page

Fig. 1: Avelumab blocking the PD-1/PD-L1 interaction.

## Secondary Mechanism: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

Unlike other anti-PD-L1 antibodies that are engineered to be inert, avelumab possesses a native, unmodified Fc region of the IgG1 isotype.[2][4] This functional Fc region enables avelumab to engage with Fcy receptors (FcyR), such as CD16, expressed on the surface of innate immune effector cells, most notably Natural Killer (NK) cells.[5][6]

When avelumab binds to PD-L1 on the surface of a tumor cell, its Fc region acts as a bridge, recruiting NK cells to the tumor site. This engagement triggers the activation of NK cells,



leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target tumor cell.[5] This process, known as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), represents a distinct and complementary anti-tumor mechanism.[2][4]



Click to download full resolution via product page

Fig. 2: Avelumab-mediated Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).

## **Quantitative Data Summary**

The following tables summarize key quantitative data related to avelumab's binding affinity and clinical efficacy in select trials.

Table 1: Avelumab Binding Affinity to PD-L1



| Parameter                  | Value              | Method                       | Reference |
|----------------------------|--------------------|------------------------------|-----------|
| Dissociation Constant (KD) | 0.0467 nmol/L      | Surface Plasmon<br>Resonance | [7]       |
| Dissociation Constant (KD) | 0.4 nmol/L         | Not Specified                | [8]       |
| Dissociation Constant (Kd) | 0.3 nmol/L (human) | Not Specified                | [9]       |
| Dissociation Constant (Kd) | 1.0 nmol/L (mouse) | Not Specified                | [9]       |

Table 2: Preclinical ADCC Activity of Avelumab

| Target Cell Line                      | Effector Cells    | Outcome                                                    | Reference |
|---------------------------------------|-------------------|------------------------------------------------------------|-----------|
| 8 of 18 human<br>carcinoma cell lines | PBMCs             | Induced ADCC; lysis<br>correlated with PD-L1<br>expression | [10]      |
| Human carcinoma cell lines            | Purified NK cells | Increased lysis compared to PBMCs                          | [10]      |
| PD-L1 expressing tumor cells          | T-NK cells        | Mediated cytolytic effects                                 | [5]       |

Table 3: Selected Clinical Trial Efficacy Data for Avelumab



| Trial<br>Name                                        | Indication                                                    | Treatmen<br>t Arm                                         | Comparat<br>or Arm | Primary<br>Endpoint                               | Result                                                                 | Referenc<br>e |
|------------------------------------------------------|---------------------------------------------------------------|-----------------------------------------------------------|--------------------|---------------------------------------------------|------------------------------------------------------------------------|---------------|
| JAVELIN<br>Bladder<br>100                            | Advanced Urothelial Carcinoma (1L Maintenan ce)               | Avelumab<br>+ Best<br>Supportive<br>Care<br>(BSC)         | BSC alone          | Overall<br>Survival<br>(OS)                       | Median OS: 21.4 months vs 14.3 months (HR 0.69)                        | [11]          |
| JAVELIN<br>Bladder<br>100 (≥2<br>years<br>follow-up) | Advanced Urothelial Carcinoma (1L Maintenan ce)               | Avelumab<br>+ BSC                                         | BSC alone          | Overall<br>Survival<br>(OS)                       | Hazard<br>Ratio 0.76<br>(95% CI,<br>0.63 to<br>0.91)                   | [12]          |
| JAVELIN<br>Chemother<br>apy Medley                   | Advanced<br>Solid<br>Tumors<br>(1L)                           | Avelumab<br>+<br>Chemother<br>apy                         | N/A                | Objective<br>Response<br>Rate<br>(ORR)            | Urothelial<br>Carcinoma:<br>39.0%-53.8<br>%; NSCLC:<br>33.3%-50.0<br>% | [13]          |
| AURA<br>Oncodistin<br>ct-004                         | Muscle-<br>Invasive<br>Bladder<br>Cancer<br>(Neoadjuva<br>nt) | Avelumab<br>+ ddMVAC                                      | N/A                | Pathologic<br>al<br>Complete<br>Response<br>(pCR) | 58%                                                                    | [14]          |
| AURA<br>Oncodistin<br>ct-004                         | Muscle-<br>Invasive<br>Bladder<br>Cancer<br>(Neoadjuva<br>nt) | Avelumab<br>monothera<br>py<br>(cisplatin-<br>ineligible) | N/A                | Pathologic<br>al<br>Complete<br>Response<br>(pCR) | 32%                                                                    | [14]          |



# Experimental Protocols In Vitro ADCC Assay

The following protocol is a representative method for assessing avelumab-mediated ADCC.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ascopubs.org [ascopubs.org]
- 2. Facebook [cancer.gov]
- 3. Efficacy and safety of first-line avelumab in patients with advanced non-small cell lung cancer: results from a phase Ib cohort of the JAVELIN Solid Tumor study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avelumab for patients with previously treated metastatic or recurrent non-small-cell lung cancer (JAVELIN Solid Tumor): dose-expansion cohort of a multicentre, open-label, phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ADCC assay I NK cells I Immuno-Oncology CRO services [explicyte.com]

### Foundational & Exploratory





- 7. Avelumab First-line Maintenance Therapy for Advanced Urothelial Carcinoma:
   Comprehensive Clinical Subgroup Analyses from the JAVELIN Bladder 100 Phase 3 Trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Avelumab first-line (1L) maintenance for advanced urothelial carcinoma (aUC): Long-term outcomes from the JAVELIN Bladder 100 trial in patients (pts) with histological subtypes. -ASCO [asco.org]
- 9. researchgate.net [researchgate.net]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Avelumab, an IgG1 anti-PD-L1 Immune Checkpoint Inhibitor, Triggers NK Cell-Mediated Cytotoxicity and Cytokine Production Against Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structural basis of anti-PD-L1 monoclonal antibody avelumab for tumor therapy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Avelumab's Dual Mechanism of Action: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593572#avelumab-mechanism-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com